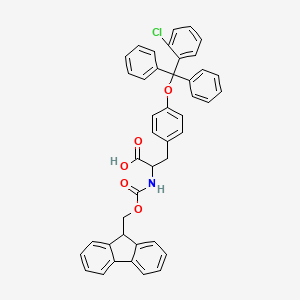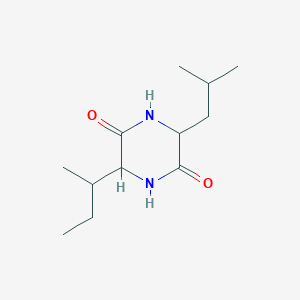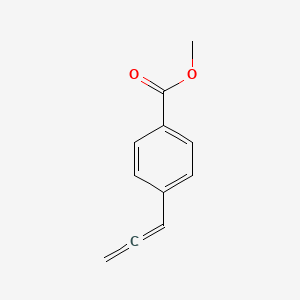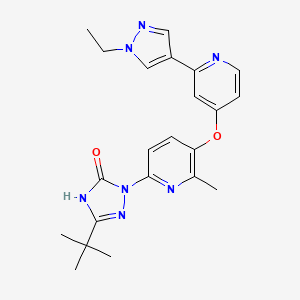
3-Amino-3-(4-phenyl-thiophen-2-YL)-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-3-(4-phenyl-thiophen-2-YL)-propionic acid is an organic compound that features a thiophene ring substituted with a phenyl group and an amino acid moiety. Compounds with thiophene rings are known for their aromatic properties and are often used in various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-phenyl-thiophen-2-YL)-propionic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Phenyl Substitution: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where a phenyl group is added to the thiophene ring.
Amino Acid Introduction: The amino acid moiety can be introduced through a Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) are often tailored to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the thiophene ring or the amino group may be oxidized.
Reduction: Reduction reactions can target the phenyl group or the thiophene ring, potentially leading to hydrogenation.
Substitution: Substitution reactions can occur at the amino group or the thiophene ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrogenated derivatives.
科学研究应用
Chemistry
In chemistry, 3-Amino-3-(4-phenyl-thiophen-2-YL)-propionic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its aromatic properties and functional groups make it a candidate for binding studies.
Medicine
In medicine, derivatives of this compound may be explored for their pharmacological properties. Thiophene-containing compounds are known for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, this compound may be used in the development of materials with specific electronic or optical properties. Thiophene derivatives are often used in the production of conductive polymers and organic semiconductors.
作用机制
The mechanism of action of 3-Amino-3-(4-phenyl-thiophen-2-YL)-propionic acid depends on its specific interactions with molecular targets. For example, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The aromatic thiophene ring and the amino acid moiety may play crucial roles in these interactions.
相似化合物的比较
Similar Compounds
3-Amino-3-(4-methyl-thiophen-2-YL)-propionic acid: Similar structure with a methyl group instead of a phenyl group.
3-Amino-3-(4-ethyl-thiophen-2-YL)-propionic acid: Similar structure with an ethyl group instead of a phenyl group.
3-Amino-3-(4-phenyl-furan-2-YL)-propionic acid: Similar structure with a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of 3-Amino-3-(4-phenyl-thiophen-2-YL)-propionic acid lies in its specific substitution pattern and the presence of both aromatic and amino acid functionalities. This combination of features may confer unique chemical reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
773126-57-1 |
|---|---|
分子式 |
C13H13NO2S |
分子量 |
247.31 g/mol |
IUPAC 名称 |
3-amino-3-(4-phenylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C13H13NO2S/c14-11(7-13(15)16)12-6-10(8-17-12)9-4-2-1-3-5-9/h1-6,8,11H,7,14H2,(H,15,16) |
InChI 键 |
NQAQVJPJEUSZQM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CSC(=C2)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![disodium;5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B15145716.png)
![Acetamide,n-[2-[4-[[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]carbonyl]phenoxy]ethyl]-](/img/structure/B15145717.png)
![[2-(2,6-Dichlorophenyl)ethyl]hydrazine](/img/structure/B15145722.png)
![5-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid; dicha](/img/structure/B15145730.png)
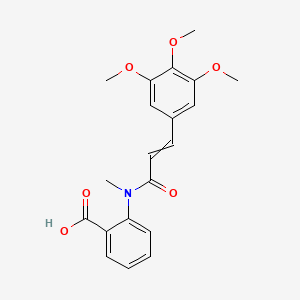
![(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine](/img/structure/B15145752.png)
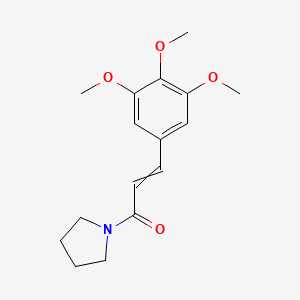

![3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B15145790.png)
